
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from structures similar to "1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone" have shown variable and modest antimicrobial activities against strains of bacteria and fungi. This highlights their potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Analgesic and Anti-Inflammatory Activities
The synthesis of certain derivatives has led to the discovery of compounds with promising analgesic and anti-inflammatory activities. For instance, synthesized compounds related to the base structure have been evaluated for their analgesic and anti-inflammatory effects, with some showing significant activities (Abu‐Hashem & Youssef, 2011).
Antiallergy Activity
Research has also explored the antiallergy potential of derivatives, where compounds were synthesized and evaluated for antiallergy activity through the passive foot anaphylaxis assay. Certain derivatives demonstrated potent antiallergy activities, indicating their potential as antiallergic agents (Walsh, Franzyshen, & Yanni, 1989).
Antiparkinsonian and Wound-Healing Potentials
Further investigations into the therapeutic applications have revealed compounds with antiparkinsonian and wound-healing potentials. These studies underscore the diverse pharmacological possibilities of derivatives, from neurological disorders to tissue regeneration (Amr, Maigali, & Abdulla, 2008; Vinaya et al., 2009).
Synthesis and Characterization of Novel Compounds
The core structure serves as a foundation for the synthesis of novel compounds with detailed spectral analysis, including IR, NMR, and MS studies. These synthetic pathways are essential for developing new drugs with potential biological activities (Govindhan et al., 2017).
properties
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-14-8-17-9-15(18-14)22-13-3-2-5-19(10-13)16(20)7-12-4-6-23-11-12/h4,6,8-9,11,13H,2-3,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVWQAKDCXGCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

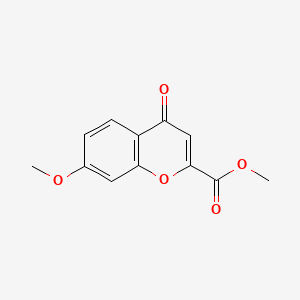


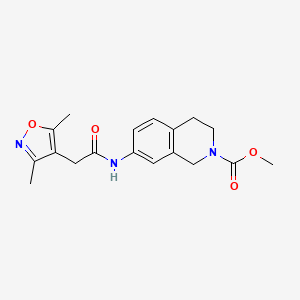
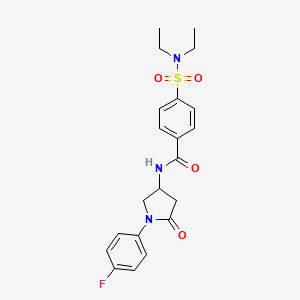
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2930769.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)
![N-Benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2930774.png)
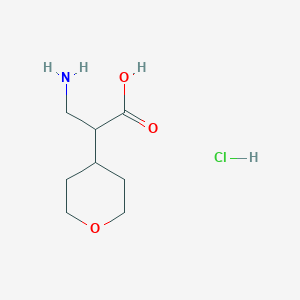
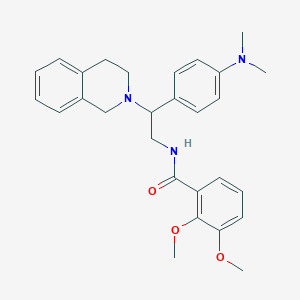
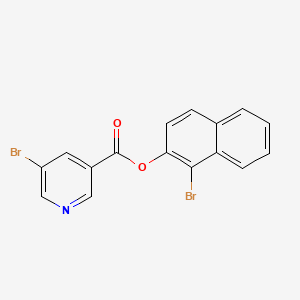

![(Z)-1-(4-methylbenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930782.png)